2-Bromolysergamide
Overview
Description
2-Bromolysergamide is a chemical compound with the molecular formula C16H18BrN3O It is a derivative of lysergic acid and is structurally related to lysergamides
Preparation Methods
The synthesis of 2-Bromolysergamide typically involves the bromination of lysergamide. One common method involves reacting lysergamide with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dioxane. The reaction conditions need to be carefully controlled to ensure the selective bromination at the desired position on the lysergamide molecule .
Chemical Reactions Analysis
2-Bromolysergamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromolysergamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.
Medicine: It is investigated for its potential therapeutic properties, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromolysergamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain .
Comparison with Similar Compounds
2-Bromolysergamide is structurally similar to other lysergamides, such as lysergic acid diethylamide (LSD) and lysergic acid amide (LSA). it is unique in its bromine substitution, which imparts different chemical and biological properties. This uniqueness makes it a valuable compound for research, as it allows scientists to explore the effects of bromine substitution on the lysergamide scaffold.
Similar compounds include:
- Lysergic acid diethylamide (LSD)
- Lysergic acid amide (LSA)
- 2-Bromo-LSD
These compounds share a common lysergamide core structure but differ in their specific substitutions and functional groups, leading to variations in their chemical behavior and biological activity.
Properties
IUPAC Name |
(6aR,9R)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-20-7-8(16(18)21)5-10-9-3-2-4-12-14(9)11(6-13(10)20)15(17)19-12/h2-5,8,13,19H,6-7H2,1H3,(H2,18,21)/t8-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXXUCVFDKNBPB-AMIZOPFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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